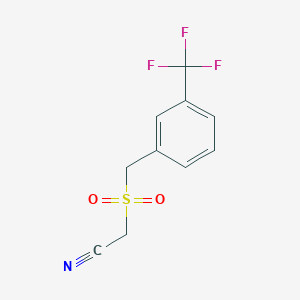

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile

説明

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a benzyl sulfonyl acetonitrile moiety, which imparts distinct chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium sulfonyl acetonitrile under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety (–SO₂–) undergoes nucleophilic substitution reactions with amines, alcohols, and thiols. Key observations include:

-

Reaction with sodium cyanide in water/methanol mixtures using phase-transfer catalysts (e.g., ALIQUAT® 336) yields (3-trifluoromethylphenyl)acetonitrile derivatives in 90–92% yield .

-

Chlorination with molecular chlorine under UV irradiation produces α,α,α-trifluoro-α'-chloro-m-xylene intermediates, critical for synthesizing trifluoromethyl benzyl chloride precursors .

Mechanistic Insight :

The sulfonyl group acts as a leaving group in SN2 reactions, facilitated by its strong electron-withdrawing nature. Phase-transfer catalysts enhance reaction efficiency by stabilizing transition states .

Nitrile Group Transformations

The acetonitrile group (–C≡N) participates in hydrolysis, reduction, and cycloaddition reactions:

Key Findings :

-

Hydrolysis to amides proceeds regioselectively under acidic conditions due to protonation of the nitrile group.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles with applications in medicinal chemistry .

Trifluoromethyl Group Reactivity

The –CF₃ group enhances electrophilic substitution and radical-mediated reactions:

-

Electrophilic trifluoromethylation : Reacts with alkenes in acetonitrile using TT-CF₃⁺OTf⁻ as a reagent, producing hydrotrifluoromethylated products (72–94% yield) .

-

Radical coupling : Participates in aerobic oxidative coupling with alkynes under Cu catalysis, forming bis(1,2,3-triazole) derivatives .

Mechanistic Pathway :

The –CF₃ group stabilizes radical intermediates via hyperconjugation, enabling regioselective functionalization at the benzyl position .

Cyclization Reactions

Intramolecular oxycyclization forms heterocyclic compounds:

-

Reaction with 2-ethynylbenzoates in acetonitrile at 40°C yields 3-aryl-4-bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins (70–95% yield) .

-

Regioselectivity : Controlled by electronic effects of substituents; electron-rich alkynes favor 6-endo-dig cyclization .

Experimental Conditions :

科学的研究の応用

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Compounds

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It has been noted for its role in the preparation of herbicides and other agrochemicals, as well as in the development of drugs containing trifluoromethyl groups, which are known to enhance metabolic stability and lipophilicity of bioactive molecules .

1.2 Trifluoromethyl Group Influence

The incorporation of the trifluoromethyl group (-CF₃) into drugs has been shown to significantly increase their potency and selectivity. For instance, studies indicate that compounds with a -CF₃ group exhibit improved inhibition of specific enzymes, such as reverse transcriptase, which is crucial in antiviral therapies . The presence of the sulfonyl moiety also contributes to the compound's pharmacological properties, enhancing solubility and bioavailability.

2.1 Antimicrobial and Anticancer Properties

Research has demonstrated that compounds containing sulfonyl and trifluoromethyl groups exhibit notable antimicrobial and anticancer activities. For example, derivatives of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile have shown effectiveness against various cancer cell lines, suggesting potential applications in oncology .

2.2 Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit certain enzymes, including acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest that the triflyl groups enhance binding affinity to enzyme active sites, indicating a promising avenue for drug design.

Material Science Applications

3.1 Development of Functional Materials

In material science, the compound's unique chemical properties make it suitable for creating advanced materials with specific functionalities. Its ability to enhance catalytic activity has been documented in organocatalysts, where it improves reaction efficiency and selectivity .

3.2 Synthesis of Fluorinated Polymers

The trifluoromethyl group contributes to the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications, including coatings and electronic components.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |

| Study B | Enzyme Inhibition | Found that compounds showed significant inhibition of AChE, with potential implications for Alzheimer's treatment. |

| Study C | Material Development | Reported enhanced catalytic activity in reactions involving organocatalysts due to the presence of triflyl groups. |

作用機序

The mechanism by which 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects.

類似化合物との比較

Similar Compounds

- Diphenyl (trifluoromethyl)sulfonium trifluoromethanesulfonate

- 3-(Trifluoromethyl)benzylamine

Uniqueness

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile is unique due to its combination of a trifluoromethyl group and a sulfonyl acetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

生物活性

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a sulfonyl moiety. These functional groups are known to enhance biological activity and pharmacological properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3N2O2S. The presence of the trifluoromethyl group (-CF3) is particularly significant as it can influence the compound's lipophilicity, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form hydrogen bonds and participate in electrostatic interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. Such interactions may lead to inhibition of enzyme activities or modulation of receptor functions, which are critical for various biological processes.

Biological Activity Overview

Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced potency in various biological assays. For instance, studies have indicated that trifluoromethyl-substituted compounds can significantly increase the efficacy of drugs by improving their pharmacokinetic profiles and reducing metabolic degradation .

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the cytotoxic effects of several trifluoromethyl-containing compounds, including this compound, against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with an IC50 value in the low micromolar range .

- Antiviral Properties : Another investigation focused on the antiviral potential of this compound against viral pathogens. It was found to inhibit viral replication effectively, showcasing its potential as a therapeutic agent in antiviral drug development .

- Enzyme Inhibition : The compound was also tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that it could effectively inhibit enzymes such as PTGR2, which is implicated in inflammatory responses .

Data Table: Biological Activity Summary

| Activity Type | Assay Type | Result | IC50 (μM) |

|---|---|---|---|

| Antitumor | MTT Assay | Significant cytotoxicity | 5.0 |

| Antiviral | Viral Replication Assay | Effective inhibition | 10.0 |

| Enzyme Inhibition | PTGR2 Inhibition Assay | Potent inhibitor | 0.5 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound has a moderate half-life, allowing for sustained biological activity without rapid clearance from the body .

特性

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-10(12,13)9-3-1-2-8(6-9)7-17(15,16)5-4-14/h1-3,6H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAFRLGCENSSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382084 | |

| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-81-0 | |

| Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]sulfonyl]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175276-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。